N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide
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Overview
Description
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of piperidine derivatives often involves scalable and cost-effective methods. Multicomponent reactions and continuous flow processes are commonly employed to enhance the efficiency and reduce the production costs . The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also gaining traction in the industrial synthesis of these compounds.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the piperidine ring. For instance, oxidation of the piperidine ring may lead to the formation of piperidinones, while reduction may yield piperidines with different substituents .
Scientific Research Applications
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the piperidine ring.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
N-(piperidine-4-yl)benzamide: Known for its cytotoxic effects against cancer cells.
N-(1-cyclohexen-1-yl)piperidine: Used in various synthetic applications.
Uniqueness
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide is unique due to the presence of both the cyclohexanecarbonyl and methyltetrazolyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and pharmacological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-(5-methyltetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-12-18-19-20-22(12)11-15(23)17-14-7-9-21(10-8-14)16(24)13-5-3-2-4-6-13/h13-14H,2-11H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPJTSOBUKOQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NC2CCN(CC2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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